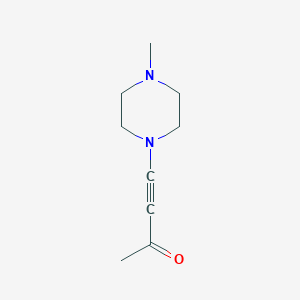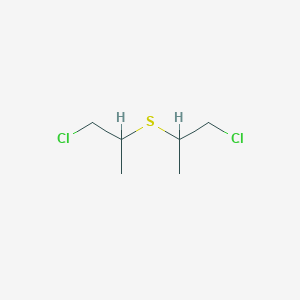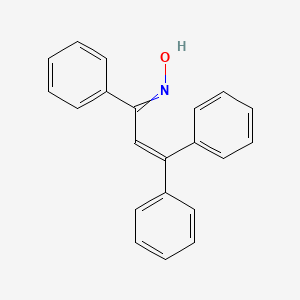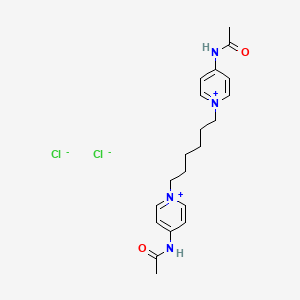
1,1'-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride is a chemical compound with the molecular formula C20H28Cl2N4O2 and a molecular weight of 427.4 g/mol This compound is characterized by its unique structure, which includes two pyridinium rings connected by a hexane chain and acetamido groups
Preparation Methods
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride typically involves the reaction of 4-acetamidopyridine with hexane-1,6-diyl dichloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium rings to pyridine.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride can be compared with other similar compounds, such as:
- 3,3’-hexane-1,6-diyl-bis-pyridine
- 2-acetamidopyridine
- 3-acetamidopyridine
- 4-acetamidopyridine
- O,O’-(hexane-1,6-diyl)bis(hydroxylamine)
- 1,1’-(decane-1,10-diyl)bis[4-(octylamino)pyridinium] dichloride
- hexane-1,6-diyl bis{[3-(trimethoxysilyl)propyl]carbamate} .
These compounds share structural similarities but differ in their specific functional groups and properties, making 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride unique in its applications and reactivity.
Properties
CAS No. |
66044-56-2 |
|---|---|
Molecular Formula |
C20H28Cl2N4O2 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[1-[6-(4-acetamidopyridin-1-ium-1-yl)hexyl]pyridin-1-ium-4-yl]acetamide;dichloride |
InChI |
InChI=1S/C20H26N4O2.2ClH/c1-17(25)21-19-7-13-23(14-8-19)11-5-3-4-6-12-24-15-9-20(10-16-24)22-18(2)26;;/h7-10,13-16H,3-6,11-12H2,1-2H3;2*1H |
InChI Key |
CTMXKVXFQBXXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=[N+](C=C1)CCCCCC[N+]2=CC=C(C=C2)NC(=O)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
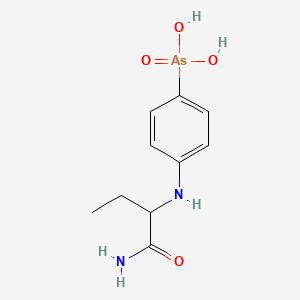
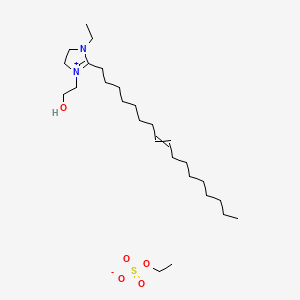
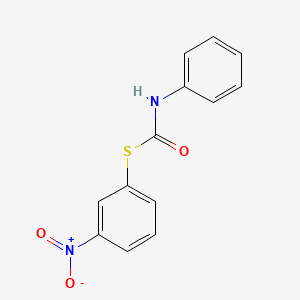
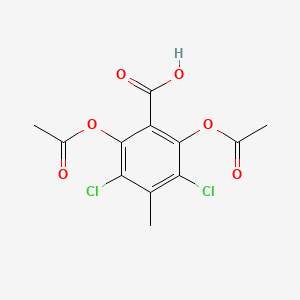
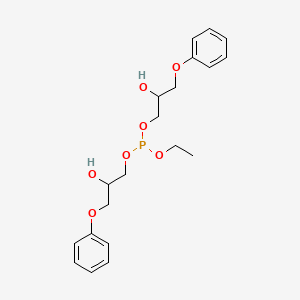
![2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide](/img/structure/B14482750.png)
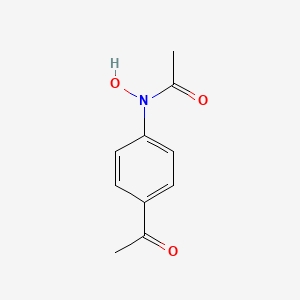
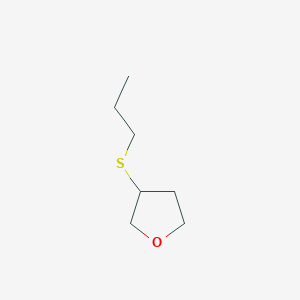
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
